Bienvenue dans la boutique en ligne BenchChem!

2,4-Diaminopyrimidine

CDK9 Inhibition Colorectal Cancer Kinase Inhibitors

2,4-Diaminopyrimidine (CAS 156-81-0) is the essential scaffold for kinase and DHFR-targeted drug discovery. Its 2,4-diamino arrangement is pharmacophorically critical—enabling hinge-region H-bonding in kinases and high-affinity DHFR engagement. Literature-validated: CDK9 inhibitors (IC50 10.2 nM) with in vivo tumor suppression; antimalarials (Pf IC50 0.05 µM, SI>100); mycobacterial DHFR inhibitors (SI>1900 vs. human); HPK1 modulators (IC50 0.15 nM, T1/2 9.98 h). Procure this ≥98% pure building block for hit-to-lead optimization across oncology, infectious disease, and immunotherapy.

Molecular Formula C4H6N4
Molecular Weight 110.12 g/mol
CAS No. 156-81-0
Cat. No. B092962
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Diaminopyrimidine
CAS156-81-0
Synonyms2,4-diaminopyrimidine
Molecular FormulaC4H6N4
Molecular Weight110.12 g/mol
Structural Identifiers
SMILESC1=CN=C(N=C1N)N
InChIInChI=1S/C4H6N4/c5-3-1-2-7-4(6)8-3/h1-2H,(H4,5,6,7,8)
InChIKeyYAAWASYJIRZXSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Diaminopyrimidine (CAS:156-81-0) Chemical Scaffold Properties and Research Significance


2,4-Diaminopyrimidine (C4H6N4, MW 110.12) is a key aminopyrimidine building block, appearing as a light orange crystalline powder with a melting point range of 143-150 °C and high water solubility (840 g/L at 25 °C) [1] [2]. Its core structure, featuring amino groups at the C-2 and C-4 positions of the pyrimidine ring, serves as a critical pharmacophore in drug discovery, particularly for the development of kinase inhibitors, antifolates targeting dihydrofolate reductase (DHFR), and other therapeutic agents [3].

Critical Limitations of Generic 2,4-Diaminopyrimidine Scaffold Substitution in Research Applications


While 2,4-diaminopyrimidine serves as a versatile core scaffold, its unadorned structure (CAS:156-81-0) is rarely the end product in therapeutic or industrial contexts. Instead, its value lies in its ability to be functionalized at multiple positions (primarily C-5 and the exocyclic amines) to generate diverse analogues with distinct and highly variable biological activities. Direct substitution of the base scaffold with a close analogue (e.g., a 4,6-diaminopyrimidine or a mono-aminated pyrimidine) is not feasible because the specific 2,4-diamino arrangement is critical for key pharmacophoric interactions, such as binding to the active site of DHFR and forming crucial hydrogen bonds with the hinge region of protein kinases [1] [2]. A generic replacement would fundamentally alter these interaction patterns, leading to a complete loss of target engagement and the observed downstream biological effects. Therefore, procurement decisions for specific 2,4-diaminopyrimidine-based compounds must be based on precise structural identity and its proven quantitative performance metrics relative to other in-class analogues.

Quantitative Differentiation of 2,4-Diaminopyrimidine (CAS:156-81-0) Derived Compounds Against Key Comparators


Superior CDK9 Inhibitory Potency in Colorectal Cancer Models Compared to AZD5438

Derivatives of 2,4-diaminopyrimidine, specifically compounds 16h and 16j, exhibit significantly more potent inhibition of CDK9/Cyclin T1 in HCT-116 colorectal cancer cells compared to the reference CDK inhibitor AZD5438. The IC50 values for these 2,4-diaminopyrimidine analogues are an order of magnitude lower than those reported for AZD5438 in similar cellular contexts [1].

CDK9 Inhibition Colorectal Cancer Kinase Inhibitors

Enhanced DHFR Inhibition with High Selectivity Index Over Human Enzyme for NTM Infections

The 2,4-diaminopyrimidine derivative 'Compound 8' (also known as DHFR-IN-22) demonstrates potent and selective inhibition of mycobacterial DHFR from M. abscessus and M. avium. Its selectivity index (SI) over the human DHFR enzyme is exceptionally high, contrasting sharply with the poor selectivity of older antifolates like trimethoprim (TMP), which is essentially inactive against B. anthracis DHFR (MIC > 2,048 µg/ml) and exhibits poor selectivity [1] [2].

DHFR Inhibition Nontuberculous Mycobacteria Selectivity

Potent Antimalarial Activity in P. falciparum with Superior Selectivity Over Mammalian Cells

Optimized 2,4-diaminopyrimidine derivatives, such as compounds 68 and 69, demonstrate sub-micromolar potency against the chloroquine-resistant Pf3D7 strain of P. falciparum, coupled with a robust selectivity index over mammalian cells. This performance profile is comparable to or better than many first-line antimalarial leads in terms of potency and selectivity [1].

Antimalarial Plasmodium falciparum Kinase Inhibition

Ultra-Potent HPK1 Inhibition with Favorable In Vivo Pharmacokinetics

A 2,4-diaminopyrimidine derivative, compound 14g, achieves exceptionally potent inhibition of HPK1 kinase with an IC50 in the picomolar range (0.15 nM). This level of potency is among the highest reported for HPK1 inhibitors and translates into favorable in vivo pharmacokinetic properties in rat, including an extended half-life and high plasma exposure [1].

HPK1 Inhibition Immuno-oncology Pharmacokinetics

Engineered Aqueous Solubility Enhancement for 2,4-Diaminopyrimidine Antimalarials

Cheminformatics-guided optimization of 2,4-diaminopyrimidines has yielded compounds (e.g., 68 and 69) with drastically improved aqueous solubility compared to typical unoptimized leads. This addresses a common development challenge for this scaffold class, where poor solubility can limit oral bioavailability and formulation options [1].

Antimalarial Solubility Drug Optimization

Selective EGFR L858R/T790M Inhibition in NSCLC Models

Structure-based design of 2,4-diaminopyrimidines has produced compounds (19e and 19h) that selectively inhibit the drug-resistant EGFR L858R/T790M double mutant, a primary driver of acquired resistance in non-small cell lung cancer (NSCLC). These compounds show dose-dependent tumor growth suppression in vivo, differentiating them from earlier-generation EGFR inhibitors that lack activity against this key resistant mutant [1].

EGFR Inhibition Non-Small Cell Lung Cancer Tyrosine Kinase Inhibitors

Recommended Research and Development Applications for 2,4-Diaminopyrimidine (CAS:156-81-0) Derivatives


Preclinical Development of Next-Generation CDK9 Inhibitors for Colorectal Cancer

The potent CDK9 inhibitory activity (IC50 as low as 10.2 nM) and favorable in vivo tumor suppression profile of certain 2,4-diaminopyrimidine analogues (e.g., compounds 16h and 16j) make this scaffold ideal for medicinal chemistry optimization programs aimed at developing novel therapies for colorectal and other CDK9-dependent cancers [1].

Discovery of Novel Antifolates for Treating Drug-Resistant Mycobacterial Infections

The exceptional selectivity (SI >1900) of optimized 2,4-diaminopyrimidines (e.g., Compound 8/DHFR-IN-22) for mycobacterial DHFR over human DHFR positions this scaffold as a leading chemical series for developing new, safer antibiotics against difficult-to-treat nontuberculous mycobacteria (NTM) like M. abscessus and M. avium [2].

Optimization of Antimalarial Leads with Enhanced Potency and Drug-like Properties

The demonstrated ability to achieve sub-micromolar antiplasmodial potency (Pf IC50 = 0.05 µM), high selectivity (SI >100), and drastically improved aqueous solubility (>1500 µg/mL) with 2,4-diaminopyrimidine derivatives (e.g., compounds 68 and 69) makes this scaffold a strong candidate for hit-to-lead campaigns seeking new antimalarial agents with favorable developability profiles [3].

Development of Potent and Selective HPK1 Inhibitors for Immuno-Oncology

The ultra-high potency (HPK1 IC50 = 0.15 nM) and favorable in vivo pharmacokinetic profile (T1/2 = 9.98 h in rat) of 2,4-diaminopyrimidine derivative 14g underscore its potential for further preclinical evaluation as an immune checkpoint modulator, potentially enabling low-dose, infrequent administration regimens [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,4-Diaminopyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.